

3,4-Dibromohexane UV spectroscopy conjugation analysis

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Compound Focus: 3,4-Dibromohexane

CAS No.: 16230-28-7

Cat. No.: S1520782

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Chemical Profile of 3,4-Dibromohexane

The table below summarizes the basic identifying information and physicochemical properties of **3,4-dibromohexane** [1] [2] [3].

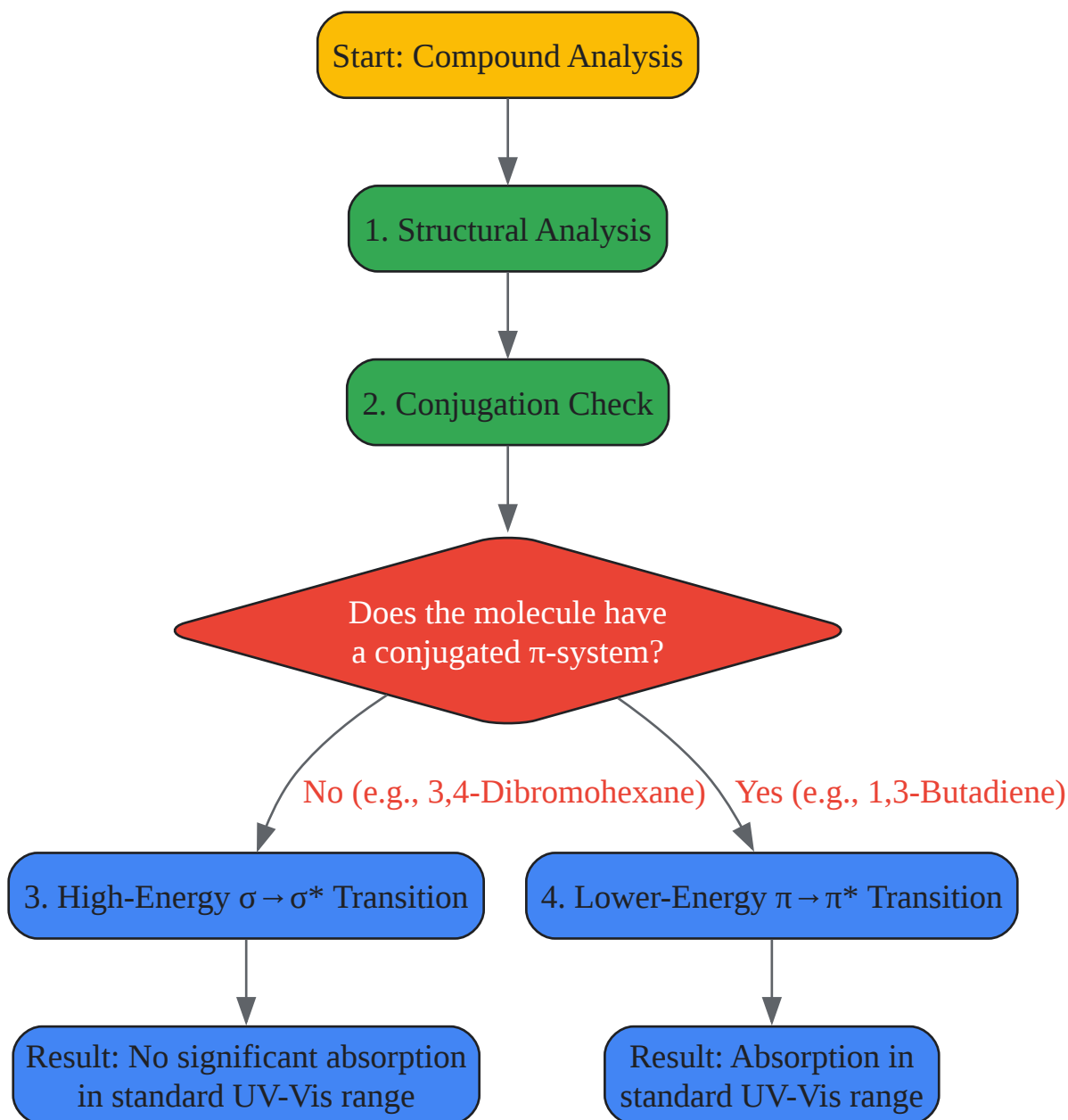
Property	Value / Description
CAS Number	16230-28-7 [1] [2]
Molecular Formula	C ₆ H ₁₂ Br ₂ [1] [2]
Molecular Weight	243.97 g/mol [1] [2]
Density	1.594 g/mL at 25°C [1] [2]
Boiling Point	39°C at 1.1 hPa [1] [2]
Flash Point	>230 °F (closed cup) [1] [2]
Appearance	Solid [1]
Hazard Statements	H315, H319, H335 (Causes skin, eye, and respiratory irritation) [1] [2]

Conjugation and UV-Vis Absorption Fundamentals

For your comparison guide, it is crucial to understand why **3,4-dibromohexane** is expected to have specific UV absorption characteristics.

- **Lack of Conjugation:** **3,4-dibromohexane** is a saturated hydrocarbon with carbon-bromine single bonds (σ -bonds). It does not possess a system of alternating single and double bonds (a **conjugated system**) [4] [5].
- **Electronic Transitions and Energy:** UV spectroscopy measures the energy required to promote an electron from a molecule's highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). In a saturated molecule like **3,4-dibromohexane**, the only possible electronic transitions are $\sigma \rightarrow \sigma^*$ transitions. These transitions require very high energy, corresponding to light in the **far ultraviolet region** (wavelengths below ~ 200 nm), which is outside the range of standard UV-Vis spectrophotometers (typically 200-400 nm for UV, and up to ~ 800 nm for visible light) [4].
- **Expected Spectral Data:** Based on this molecular structure, **3,4-dibromohexane would not show any significant absorption peaks** in the standard UV or visible range. It would be classified as "UV-transparent" for most practical purposes in the standard measurement window.

The following diagram illustrates the experimental workflow for determining a compound's UV-Vis absorption profile, highlighting the structural analysis step where **3,4-dibromohexane** would be identified as a non-conjugated, UV-transparent compound.



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How to Obtain Experimental Data

Since specific spectral data was not found in the public domain, here are practical steps you can take to acquire it for a complete comparison:

- **Search Specialized Databases:** Commercial spectral databases from suppliers like Sigma-Aldrich, as well as scientific data platforms, may have the experimental spectrum.

- **Experimental Measurement:** The most reliable method is to obtain a pure sample and record its UV spectrum using a spectrophotometer. The predicted result would be a flat, featureless baseline within the standard UV range.
- **Computational Chemistry:** Use quantum chemical calculations to predict the UV-Vis spectrum and the energy of the $\sigma \rightarrow \sigma^*$ transition.

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References

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